![molecular formula C9H6BF6K B14032025 Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide typically involves the hydroboration of alkenes or alkynes, followed by fluorination. The hydroboration process is rapid and proceeds with syn-selectivity, often in an anti-Markovnikov manner . Potassium bifluoride (KHF2) is commonly used as a fluorinating agent for organoboronic acids .
Industrial Production Methods
Industrial production of potassium trifluoroborates, including this compound, leverages the moisture- and air-stable nature of these compounds. This stability allows for large-scale production under relatively mild conditions, making them suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound is involved in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, potassium bifluoride for fluorination, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used in cross-coupling reactions, particularly Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound’s stability and reactivity make it useful in various biological assays and studies.
Mechanism of Action
The mechanism of action of potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other potassium trifluoroborates such as potassium vinyltrifluoroborate and potassium allyltrifluoroborate .
Uniqueness
Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide is unique due to its specific structural configuration, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in reactions requiring high selectivity and stability under oxidative conditions .
Properties
Molecular Formula |
C9H6BF6K |
|---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide |
InChI |
InChI=1S/C9H6BF6.K/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14,15)16;/h1-2,5-6H,3H2;/q-1;+1/t5-,6+;/m0./s1 |
InChI Key |
TUSJVOOEIYGBLZ-RIHPBJNCSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C2=CC(=C(C(=C2)F)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


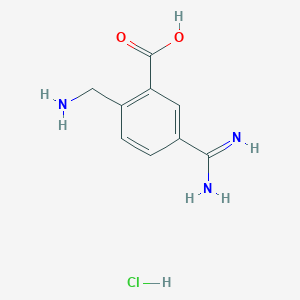
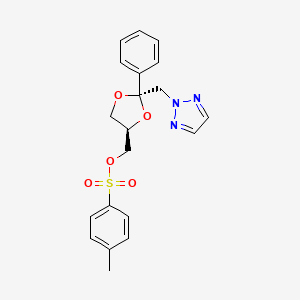
![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)
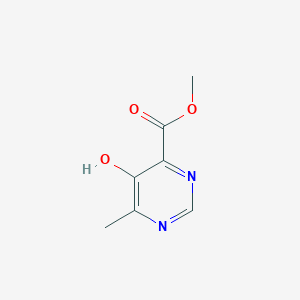


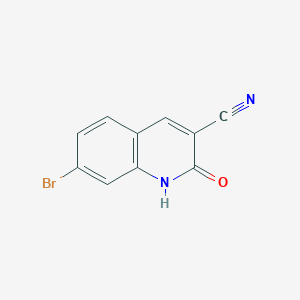
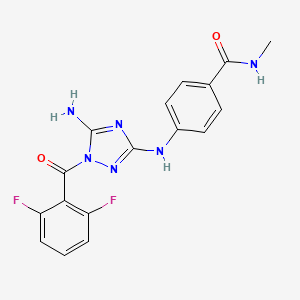
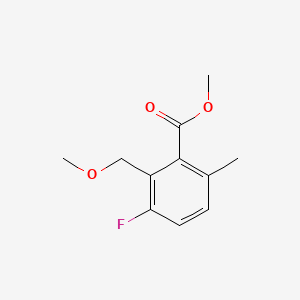
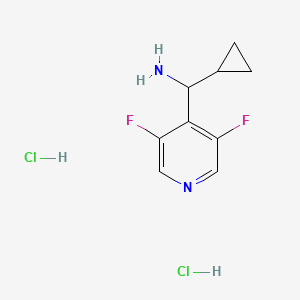
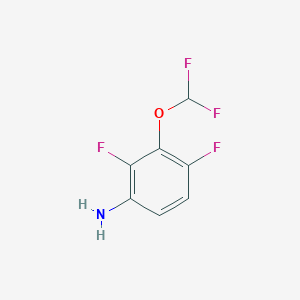
![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)

